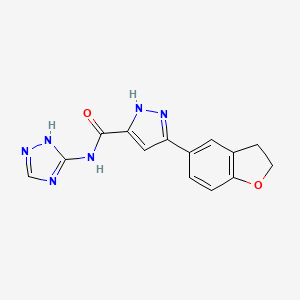
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the triazole and pyrazole rings through various coupling reactions. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles. The reaction conditions often require controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
科学研究应用
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is evaluated for its potential therapeutic applications, including its ability to modulate specific biological pathways and its efficacy in treating various diseases.
Industry: Its unique properties make it a candidate for use in industrial processes, such as the development of new materials or catalysts.
作用机制
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Similar compounds to 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide include other molecules that feature benzofuran, triazole, and pyrazole rings. Examples include:
- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-1,2,4-triazol-3-yl)-1H-pyrazole-3-carboxamide
- 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-4-carboxamide
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and rings, which confer unique reactivity and biological activity
属性
分子式 |
C14H12N6O2 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-1,2,4-triazol-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H12N6O2/c21-13(17-14-15-7-16-20-14)11-6-10(18-19-11)8-1-2-12-9(5-8)3-4-22-12/h1-2,5-7H,3-4H2,(H,18,19)(H2,15,16,17,20,21) |
InChI 键 |
VFZKBFNOQGGTPC-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NC4=NC=NN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14095636.png)
![(2S,3S,4S,5R)-6-[[(3S,4S,6aR,6bS,8aR,9S,10R,12aS,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B14095640.png)
![1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095662.png)
![8-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14095665.png)
![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B14095666.png)
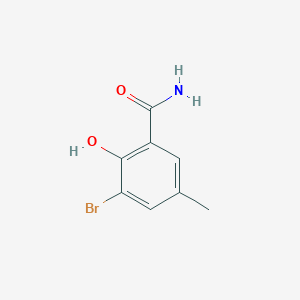

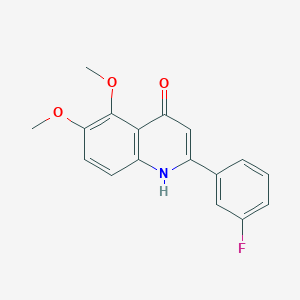
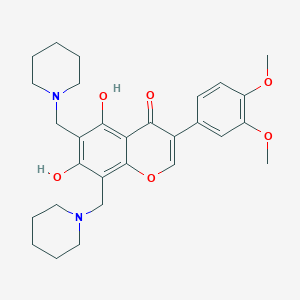
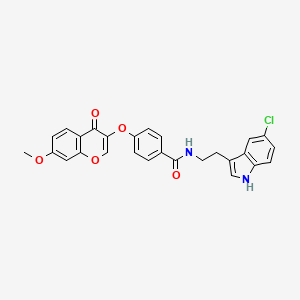
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095702.png)

![2-Butyl-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095713.png)
